Ethyl 2,3,3,3-tetrafluoropropionate

Physical Property Isomer Differentiation Quality Control

Ethyl 2,3,3,3-tetrafluoropropionate (CAS 399-92-8) is a fluorinated propionate ester with the molecular formula C₅H₆F₄O₂ and a molecular weight of 174.09 g·mol⁻¹. It features a chiral center at the C2 position bearing both a fluorine atom and a trifluoromethyl group, distinguishing it from its achiral positional isomer, ethyl 2,2,3,3-tetrafluoropropionate.

Molecular Formula C5H6F4O2
Molecular Weight 174.09 g/mol
CAS No. 399-92-8
Cat. No. B1332077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3,3,3-tetrafluoropropionate
CAS399-92-8
Molecular FormulaC5H6F4O2
Molecular Weight174.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(F)(F)F)F
InChIInChI=1S/C5H6F4O2/c1-2-11-4(10)3(6)5(7,8)9/h3H,2H2,1H3
InChIKeyYJROLMPBFOAPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3,3,3-Tetrafluoropropionate (CAS 399-92-8): Fluorinated Ester for Asymmetric Synthesis and Specialty Building Block Procurement


Ethyl 2,3,3,3-tetrafluoropropionate (CAS 399-92-8) is a fluorinated propionate ester with the molecular formula C₅H₆F₄O₂ and a molecular weight of 174.09 g·mol⁻¹ . It features a chiral center at the C2 position bearing both a fluorine atom and a trifluoromethyl group, distinguishing it from its achiral positional isomer, ethyl 2,2,3,3-tetrafluoropropionate . The compound exhibits a boiling point of 108–109 °C, a density of 1.2884 g·cm⁻³, and a refractive index (nD²⁰) of 1.3717 , along with a computed LogP of 1.45, indicating moderate lipophilicity that is measurably higher than its isomer [1]. These properties, combined with its reactive ester carbonyl and the unique electronic environment imposed by the 2,3,3,3-tetrafluoro motif, position it as a versatile intermediate in pharmaceutical and agrochemical research where precise fluorine placement is critical for bioactivity modulation.

Why Ethyl 2,3,3,3-Tetrafluoropropionate Cannot Be Replaced by Its Structural Isomer or Other Fluorinated Esters in Critical Applications


Procurement decisions involving fluorinated propionate esters must account for quantifiable differences in physicochemical properties and reactivity that directly impact downstream synthetic utility. The 2,3,3,3-tetrafluoro substitution pattern on ethyl 2,3,3,3-tetrafluoropropionate creates a stereogenic center at C2, which is absent in the isomeric ethyl 2,2,3,3-tetrafluoropropionate (CAS 337-82-6) . This structural distinction translates into measurable property divergences: the target compound exhibits a refractive index (nD²⁰) of 1.3717 versus 1.331 for the isomer , and a computed LogP of 1.45 compared to 1.16 [1]. Even more critically, the lithium F-enolate derived specifically from ethyl 2,3,3,3-tetrafluoropropionate participates in aldol and Michael additions without appreciable defluorination—a stability advantage not shared by many other perfluorinated enolates or the non-chiral isomer, which lacks the requisite α-fluorine substitution pattern to generate the same enolate geometry [2]. Generic replacement with the more common ethyl trifluoropyruvate or ethyl trifluoroacetate would forfeit both the chiral center and the unique enolate chemistry, making them unsuitable substitutes in stereoselective syntheses.

Ethyl 2,3,3,3-Tetrafluoropropionate (CAS 399-92-8): Quantitative Comparator-Based Differentiation Evidence


Refractive Index and Lipophilicity Differentiation versus Positional Isomer Ethyl 2,2,3,3-Tetrafluoropropionate

Ethyl 2,3,3,3-tetrafluoropropionate can be analytically distinguished from its positional isomer (ethyl 2,2,3,3-tetrafluoropropionate, CAS 337-82-6) by refractive index and computed lipophilicity. The target compound exhibits a refractive index of 1.3717 versus 1.331 for the isomer , a difference of 0.0407 units that exceeds typical batch-to-batch variability and enables rapid identity verification by refractometry. Computed LogP values further differentiate the two: 1.45 for the 2,3,3,3-isomer [1] compared to 1.16 for the 2,2,3,3-isomer , representing a ΔLogP of 0.29 log unit—a meaningful difference for predicting differential membrane permeability and solvent partitioning behavior in biological systems.

Physical Property Isomer Differentiation Quality Control

Defluorination-Free Enolate Reactivity: Lithium F-Enolate Stability Advantage over Class-Level Fluorinated Enolates

The lithium enolate generated from ethyl 2,3,3,3-tetrafluoropropionate (designated as lithium F-enolate) has been demonstrated to undergo aldol reactions and Michael additions with electrophiles without appreciable defluorination [1]. This represents a critical stability advantage, as many perfluorinated enolates—particularly those derived from trifluoromethyl ketones or pentafluoropropionate esters—are prone to β-fluoride elimination, leading to side products and reduced yields. The compatibility of the ethyl tetrafluoropropionate-derived enolate with electrophiles present in the reaction mixture (the 'electrophile-coexisting' procedure) eliminates the need for pre-formed enolate isolation or cryogenic conditions typical of other fluorinated enolate protocols.

Enolate Chemistry C–C Bond Formation Defluorination Stability

Validated Precursor for Trifluorovinyl Ethers (TFVEs): 55–63% Thermolysis Yields versus Negligible Yields from Alternative Salt Precursors

Ethyl 2,3,3,3-tetrafluoropropionate serves as the foundational ester for generating trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionates, which upon gas-phase vacuum thermolysis at 140–150 °C yield trifluorovinyl ethers (TFVEs) in 55–63% isolated yields [1]. By direct contrast, thermolysis of the corresponding sodium or potassium 2-alkoxy-2,3,3,3-tetrafluoropropionate salts results in negligible to low yields of TFVEs [1], establishing the trimethylsilyl ester route—and by extension the ethyl ester starting material—as the synthetically viable pathway. TFVEs are critical monomers for high-performance fluoropolymers with applications in injection molding and melt extrusion.

Trifluorovinyl Ether Fluoropolymer Precursor Thermolysis Yield

Chiral Center Availability: Enantioselective Synthesis Differentiation versus Achiral Isomer

The 2,3,3,3-tetrafluoro substitution pattern creates a stereogenic center at the C2 carbon (CHF–CF₃), rendering ethyl 2,3,3,3-tetrafluoropropionate a chiral molecule existing as a racemic mixture [1]. This structural feature is entirely absent in the isomeric ethyl 2,2,3,3-tetrafluoropropionate (CAS 337-82-6), which possesses a symmetrical CF₂–CF₂H motif lacking any chiral center . The presence of chirality enables the compound's documented use in enantioselective synthesis of methylene carboxylic acids via asymmetric catalysis . This chiral handle cannot be replicated by the achiral isomer or by trifluoromethyl-substituted esters such as ethyl trifluoropyruvate, which lack the CHF proton.

Chirality Asymmetric Synthesis Enantioselective

Ethyl 2,3,3,3-Tetrafluoropropionate (399-92-8): Evidence-Based Procurement Scenarios


Asymmetric Synthesis of α-Fluorinated Carboxylic Acid Derivatives

The chiral C2 center of ethyl 2,3,3,3-tetrafluoropropionate enables its use as a prochiral building block in enantioselective transformations. As documented, the compound serves as an intermediate in the enantioselective synthesis of methylene carboxylic acids . The measurable LogP difference (ΔLogP = +0.29) relative to the achiral isomer [1] further supports distinct biological partitioning behavior that can be exploited in designing chiral drug candidates where absolute configuration and lipophilicity jointly determine target binding. Procurement should specify CAS 399-92-8 explicitly to avoid inadvertent supply of the achiral isomer CAS 337-82-6.

Trifluorovinyl Ether (TFVE) Monomer Production for High-Performance Fluoropolymers

The ethyl ester is the required starting material for preparing trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionates, which undergo gas-phase thermolysis at 140–150 °C to yield TFVE monomers in 55–63% yield [2]. Alternative precursors (sodium or potassium carboxylate salts) give negligible TFVE yields, making the ethyl ester route the only validated high-yield pathway. Laboratories or pilot plants synthesizing fluoropolymer monomers should stock this specific ester rather than the free acid or methyl ester, which require additional conversion steps.

Defluorination-Sensitive Enolate C–C Bond Formation in Medicinal Chemistry

For medicinal chemistry programs requiring α,α-difluoro-β-hydroxy esters or β-substituted fluorinated propionates, the lithium F-enolate derived from ethyl 2,3,3,3-tetrafluoropropionate offers a demonstrated 'electrophile-coexisting' aldol and Michael addition protocol that proceeds without defluorination side reactions [3]. This stability advantage reduces byproduct formation and simplifies purification relative to protocols employing trifluoromethyl ketone-derived enolates. Researchers should request analytical documentation (NMR, HPLC) confirming the absence of defluorination byproducts when qualifying a supplier.

Identity Verification and Incoming Quality Control via Refractive Index

The refractive index differential (ΔnD²⁰ = +0.0407) between ethyl 2,3,3,3-tetrafluoropropionate (nD²⁰ 1.3717) and its common isomer ethyl 2,2,3,3-tetrafluoropropionate (nD²⁰ 1.331) provides a rapid, non-destructive identity test suitable for incoming material inspection. A refractometer measurement at 20 °C can immediately flag isomer mis-shipment, which is a documented risk given that both isomers share the same molecular formula (C₅H₆F₄O₂) and molecular weight (174.09 g·mol⁻¹). This test should be included in procurement specifications alongside GC or NMR purity analysis.

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